molecular formula C32H30N2O5 B612914 (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid CAS No. 144317-18-0

(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid

Cat. No. B612914
CAS RN: 144317-18-0
M. Wt: 522.6
InChI Key: OOWKUTRZJDOGPF-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C32H30N2O5 and its molecular weight is 522.6. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Structural Studies

A study investigated the spectroscopic and structural aspects of related butanoic acid derivatives using experimental spectra and theoretical calculations. It highlighted the stability, reactivity, and nonlinear optical potential of these compounds. Moreover, the study explored their biological activities through auto-dock studies, suggesting inhibition of Placenta growth factor (PIGF-1), indicating pharmacological significance (Vanasundari et al., 2018).

Potential Anti-diabetic Applications

Research on a similar compound, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, demonstrated its insulinotropic properties and beneficial effects on blood glucose levels, insulin levels, and lipid profiles in diabetic rats. This highlights the compound's potential role in managing type-2 diabetes mellitus (Khurana et al., 2018).

Mechanisms of Degradation

Another related study on CI-988, a dipeptoid cholecystokinin B receptor antagonist, explored the effects of structural changes on its degradation. This research could provide insights into the stability and longevity of similar compounds in pharmaceutical formulations (Kearney et al., 1993).

Synthetic Applications

A study on the syntheses of alpha- and gamma-substituted amides, peptides, and esters of methotrexate using related compounds as intermediates provided valuable information on the chemical versatility and potential therapeutic applications of these molecules (Piper et al., 1982).

properties

IUPAC Name

(2S)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWKUTRZJDOGPF-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718683
Record name N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144317-18-0
Record name N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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